Ethyl 3-oxotetradecanoate

Beschreibung

Contextualization within Beta-Keto Esters and Fatty Acid Derivatives

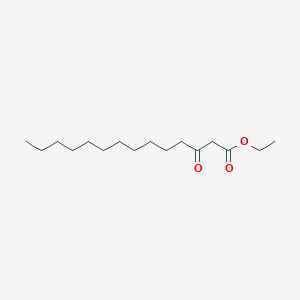

Ethyl 3-oxotetradecanoate is an organic compound classified as a β-keto ester. mcat-review.org Its structure consists of a 14-carbon chain (tetradecanoate) with a ketone group located at the third carbon atom (the β-position relative to the ester carbonyl group) and an ethyl ester functional group at one end. nih.gov This arrangement of functional groups—a ketone separated from an ester by a single methylene (B1212753) group—is the defining characteristic of β-keto esters. vanderbilt.edu

The molecule's long hydrocarbon chain also classifies it as a fatty acid derivative. Fatty acids are carboxylic acids with long aliphatic chains; this compound is the ethyl ester of 3-oxotetradecanoic acid, a keto fatty acid that serves as an intermediate in fatty acid biosynthesis. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74124-22-4 |

| Molecular Formula | C₁₆H₃₀O₃ |

| Molecular Weight | 270.41 g/mol |

| IUPAC Name | This compound |

| Classification | Beta-Keto Ester, Fatty Acid Derivative |

Within the broad class of β-keto esters, this compound is a significant example of a long-chain derivative. While simpler molecules like ethyl acetoacetate (B1235776) are classic subjects in organic chemistry, the extended 12-carbon tail of this compound imparts distinct physical and chemical properties. Its long alkyl chain contributes to increased lipophilicity compared to shorter-chain analogs. This characteristic is important in contexts such as its interaction with biological membranes or its solubility in nonpolar solvents. The specific chain length is a defining feature that influences its role in both chemical synthesis and biological systems, setting it apart from other similar compounds like ethyl 3-oxododecanoate (B1238196) (shorter chain) or ethyl 3-oxooctadecanoate (longer chain).

Comparison of Selected Beta-Keto Esters

| Compound Name | Molecular Formula | Chain Length (Acyl) | Key Feature |

|---|---|---|---|

| Ethyl Acetoacetate | C₆H₁₀O₃ | C4 | Archetypal short-chain β-keto ester |

| Ethyl 3-Oxododecanoate | C₁₄H₂₆O₃ | C12 | Long-chain β-keto ester |

| This compound | C₁₆H₃₀O₃ | C14 | Subject of this article |

| Ethyl 3-Oxohexadecanoate | C₁₈H₃₄O₃ | C16 | Very-long-chain β-keto ester |

Overview of Historical and Current Research Significance

Academic interest in β-keto esters dates back to the 19th century with the discovery of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction that synthesizes β-keto esters from two ester molecules. wikipedia.orgmasterorganicchemistry.com For decades, these compounds have been valued as versatile intermediates in organic synthesis because the protons on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, making them easy to deprotonate and use as nucleophiles in a variety of reactions. vanderbilt.edu

The utility of β-keto esters expanded significantly with the advent of modern catalytic methods. For instance, palladium-catalyzed reactions have been developed that allow for new types of transformations, such as decarboxylation to form ketones under neutral conditions and intramolecular aldol (B89426) condensations. nih.gov These advances have cemented β-keto esters as crucial building blocks in the synthesis of complex molecules. rsc.org

In recent years, research interest in ketone esters, including long-chain variants, has broadened beyond synthetic chemistry into metabolic and biomedical research. nih.govphysiology.org Exogenous ketone esters are investigated for their ability to induce a state of ketosis, which may have therapeutic implications for various conditions. nih.govahajournals.org While much of this research focuses on smaller, more water-soluble ketone esters, the underlying biochemistry involves the metabolism of compounds structurally related to this compound.

Specific contemporary research involving this compound includes its use as a synthetic intermediate. For example, it has been used in the asymmetric hydrogenation to produce optically active alcohols, which are valuable chiral building blocks. It has also been identified in analyses of natural products, such as in the essential oils of certain plants and as a volatile flavor compound in fermented products. nih.govmdpi.com These applications highlight its continued relevance as a specialized chemical tool and a subject of analytical investigation.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 3-oxotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTNJLRLUQMQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325615 | |

| Record name | ethyl 3-oxotetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-22-4 | |

| Record name | 74124-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxotetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Ethyl 3 Oxotetradecanoate and Its Analogs

Established Chemical Synthesis Routes

Traditional chemical synthesis provides robust and well-documented pathways to ethyl 3-oxotetradecanoate and related β-keto esters. These methods primarily rely on the formation of a carbon-carbon bond adjacent to a carbonyl group.

Condensation reactions are fundamental to the synthesis of β-keto esters, involving the coupling of two carbonyl-containing precursors with the elimination of a small molecule.

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a "crossed" or "mixed" Claisen condensation would be employed, involving two different esters. fiveable.meorganic-chemistry.org

The reaction mechanism initiates with the deprotonation of the α-carbon of an enolizable ester by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate anion. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. wikipedia.orgyoutube.com A key requirement is that at least one of the esters must have an α-proton to be enolizable. wikipedia.org The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a more acidic α-proton between the two carbonyl groups, forming a highly stabilized enolate. wikipedia.orgmasterorganicchemistry.com An acidic workup is then required to neutralize the enolate and yield the final product. youtube.com

In a potential synthesis of this compound, the enolate of ethyl acetate (B1210297) would react with ethyl dodecanoate (B1226587) (ethyl laurate).

Table 1: Overview of Claisen Condensation for this compound Synthesis

| Reactant 1 (Enolizable Ester) | Reactant 2 (Acylating Ester) | Base (Stoichiometric) | Key Steps | Product |

| Ethyl acetate | Ethyl dodecanoate | Sodium ethoxide (NaOEt) | 1. Enolate formation | This compound |

| 2. Nucleophilic acyl substitution | ||||

| 3. Deprotonation of product | ||||

| 4. Acidic workup |

Variants of the Claisen condensation include the Dieckmann condensation, which is an intramolecular version used to form cyclic β-keto esters from diesters, and is therefore not directly applicable to the synthesis of the acyclic this compound. masterorganicchemistry.comfiveable.mevanderbilt.edu

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, typically an amine like piperidine. wikipedia.orgsigmaaldrich.comjove.com The reaction proceeds via nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org

While not a direct route to saturated β-keto esters like this compound, the Knoevenagel condensation can be a key step in multi-step syntheses of its analogs. For instance, an appropriately chosen long-chain aldehyde could react with an active methylene compound like diethyl malonate. The resulting α,β-unsaturated product could then potentially be modified through subsequent reduction and decarboxylation steps to arrive at a β-keto ester structure. The Doebner modification of this reaction uses pyridine (B92270) as a solvent and involves a decarboxylation step when one of the activating groups on the methylene component is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Table 2: General Knoevenagel Condensation

| Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Catalyst | Intermediate | Final Product Type |

| Aldehyde or Ketone | Diethyl malonate, Ethyl acetoacetate (B1235776), etc. | Weakly basic amine (e.g., piperidine) | β-hydroxy carbonyl compound | α,β-unsaturated ester or ketone |

An alternative synthetic strategy involves the initial synthesis of the corresponding β-keto acid, 3-oxotetradecanoic acid, followed by its esterification. The Fischer esterification is a classic method for this transformation. masterorganicchemistry.com

This acid-catalyzed reaction involves heating the carboxylic acid (3-oxotetradecanoic acid) with an excess of the desired alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester, this compound, and regenerates the acid catalyst. masterorganicchemistry.com The reaction is an equilibrium, and using the alcohol as the solvent or removing water as it forms can drive the reaction toward the product. masterorganicchemistry.com

Achieving high yields and controlling regioselectivity are critical in the synthesis of β-keto esters. In mixed Claisen condensations, a common side reaction is the self-condensation of the enolizable ester. organic-chemistry.org To circumvent this, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely and rapidly convert the enolizable ester into its enolate before the second, non-enolizable ester is introduced. wikipedia.orgyoutube.com This ensures that the pre-formed enolate selectively reacts with the other ester partner.

Another strategy involves the C-acylation of pre-formed ketone enolates with reagents like ethyl chloroformate or other acyl chlorides. organic-chemistry.orgnih.gov This approach offers a high degree of control by separating the enolate formation and acylation steps. The choice of solvent and counter-ion (e.g., lithium, magnesium) can also influence the outcome, affecting the C- versus O-acylation ratio. nih.govacs.org Furthermore, the thermodynamic stability of the final deprotonated β-keto ester product is a significant driving force for the Claisen condensation, helping to maximize the yield. wikipedia.orgorganic-chemistry.org

Condensation Reactions for Beta-Keto Ester Formation

Biocatalytic and Chemoenzymatic Synthesis

Modern synthetic chemistry increasingly utilizes enzymes to perform reactions with high selectivity and under mild conditions. For the synthesis of β-keto esters, biocatalytic methods present a green alternative to traditional approaches. google.comgoogle.com

A prominent chemoenzymatic route is lipase-catalyzed transesterification. google.comgoogle.com In this process, an acyl donor β-keto ester (such as ethyl acetoacetate) is reacted with a long-chain alcohol in the presence of a lipase (B570770) enzyme, such as Candia antarctica lipase B (CALB). google.com The lipase facilitates the transfer of the acyl group from the donor ester to the new alcohol, producing the desired β-keto ester. This method is advantageous as it often proceeds under mild, solvent-free conditions and can achieve high yields (>90%). google.com It is particularly useful for synthesizing esters from alcohols that may be sensitive to the acidic or basic conditions of traditional methods. google.com

Table 3: Comparison of Synthetic Methodologies

| Methodology | Key Reagents | Advantages | Limitations |

| Claisen Condensation | Esters, strong base | Well-established, good for C-C bond formation | Requires stoichiometric base, risk of self-condensation |

| Esterification | β-keto acid, alcohol, acid catalyst | Straightforward, uses readily available materials | Reaction is an equilibrium, requires excess alcohol or water removal |

| Biocatalytic Synthesis | Acyl donor, alcohol, lipase | Mild conditions, high selectivity, environmentally friendly | Enzyme cost and stability can be a factor |

Enzymatic Reduction of Oxo-Tetradecanoates

The enzymatic reduction of the ketone functionality in oxo-tetradecanoates represents a highly efficient strategy for producing optically pure hydroxy esters. This biotransformation leverages the catalytic prowess of oxidoreductase enzymes, which facilitate the stereospecific transfer of a hydride from a cofactor to the carbonyl carbon.

The Short-Chain Dehydrogenase/Reductase (SDR) superfamily of enzymes is extensively utilized for the asymmetric reduction of ketones. researchgate.net These enzymes are typically NAD(P)H-dependent oxidoreductases that can catalyze the reduction of a wide array of carbonyl compounds, including β-keto esters like this compound. The utility of SDRs lies in their ability to produce chiral alcohols with high enantiomeric excess. nih.gov While a broad range of ketones can be reduced, the biocatalytic asymmetric reduction of bulky-bulky ketones, which contain large groups on either side of the carbonyl, can be particularly challenging. researchgate.net The reduction of this compound falls within the scope of SDR-catalyzed reactions, yielding the corresponding ethyl 3-hydroxytetradecanoate (B1260086).

The primary goal of the enzymatic reduction of this compound is the stereoselective production of chiral β-hydroxy ester intermediates. Depending on the enzyme's stereopreference, either the (R)- or (S)-enantiomer of ethyl 3-hydroxytetradecanoate can be synthesized with high optical purity. These chiral β-hydroxy esters are valuable precursors for a variety of bioactive molecules, including pharmaceuticals like fluoxetine (B1211875) and tomoxetine. mdpi.com The development of new methods to obtain these optically pure compounds is a significant area of research in organic chemistry. mdpi.com Biocatalytic approaches, including the use of isolated reductases or whole-cell systems, provide an effective means to achieve high enantiomeric excess (ee). magtech.com.cnresearchgate.net For instance, ketoreductases have been employed for the asymmetric reduction of various ketoesters to their corresponding hydroxy esters, achieving high yields and enantiomeric excesses often exceeding 99%. nih.gov

Table 1: Examples of Stereoselective Biocatalytic Reductions

| Enzyme/Biocatalyst | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) |

| Ketoreductase (KRED) | β-Keto Ester | (R)- or (S)-β-Hydroxy Ester | >99% |

| Baker's Yeast | β-Keto Ester | (S)-β-Hydroxy Ester | >90% |

| Lipase (via KR) | Racemic β-Hydroxy Ester | (S)-β-Hydroxy Ester | up to 99% |

| Nitrile Metabolism Enzymes | β-Keto Nitrile | Chiral β-Hydroxy Acid | High |

Yeast-Mediated Biotransformations

Whole cells of baker's yeast (Saccharomyces cerevisiae) are a widely used and convenient biocatalyst for the asymmetric reduction of carbonyl compounds. researchgate.netnih.gov This is due to the multitude of oxido-reductase enzymes present within the cells. researchgate.net When applied to β-keto esters such as this compound, baker's yeast typically reduces the keto group to the corresponding alcohol. researchgate.net

However, a notable challenge with using wild-type baker's yeast is that it contains numerous reductase enzymes with overlapping substrate specificities but differing stereoselectivities. nih.govacs.org This can lead to the formation of a mixture of stereoisomeric alcohol products, thereby lowering the enantiomeric excess of the desired chiral intermediate. nih.govacs.org To overcome this limitation, genetic engineering techniques have been employed to create modified yeast strains. nih.govresearchgate.net By overexpressing a specific reductase with high selectivity or knocking out genes of competing enzymes, the stereochemical outcome of the reduction can be significantly improved, making it possible to produce specific β-hydroxy ester building blocks with high optical purity. nih.govresearchgate.net

Optimization of Biocatalytic Reaction Conditions

The efficiency and selectivity of the biocatalytic reduction of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, pH, substrate concentration, and the choice of reaction medium. acgpubs.org The reaction is typically conducted at moderate temperatures (e.g., 30-37 °C) and atmospheric pressure. acgpubs.org

The low miscibility of hydrophobic substrates like long-chain β-keto esters in aqueous media can lead to lower conversion rates. acgpubs.org To address this, various strategies have been explored, such as the use of organic co-solvents or ionic liquids. acgpubs.org For yeast-mediated reductions, glucose or sucrose (B13894) is commonly used as the hydrogen source for cofactor regeneration. acgpubs.org The optimization process aims to maximize product yield and enantiomeric excess while minimizing reaction time and the formation of byproducts. Directed evolution of biocatalysts is another powerful tool that can be used to enhance enzyme activity, selectivity, and stability under specific process conditions. nih.gov

Table 2: Parameters for Optimization of Biocatalytic Reductions

| Parameter | Typical Range/Options | Influence On |

| Temperature | 25 - 40 °C | Enzyme activity, stability, reaction rate |

| pH | 6.0 - 8.0 | Enzyme activity, substrate/product stability |

| Reaction Medium | Aqueous buffer, organic solvents, ionic liquids, two-phase systems | Substrate solubility, product recovery, enzyme stability |

| Cofactor Regeneration | Glucose, sucrose (for whole cells); Glucose dehydrogenase (for isolated enzymes) | Sustaining catalytic activity |

| Substrate Concentration | Varies (mM to M range) | Reaction rate, potential substrate inhibition |

| Biocatalyst Loading | Varies (mg/mL or cell density) | Reaction rate, process economics |

Synthesis of Derivatives and Analogs

β-Keto esters like this compound are highly versatile building blocks in organic synthesis, readily undergoing modification at their electrophilic and nucleophilic sites. researchgate.net This reactivity allows for the exploration of diverse structural modifications to generate a library of derivatives and analogs.

The chemical structure of this compound offers several handles for modification. Synthetic pathways often target the ester functionality or the active methylene group between the two carbonyls.

One common modification is transesterification , which involves exchanging the ethyl group of the ester with other alkyl or aryl groups. rsc.orgacs.org This reaction is typically catalyzed and allows for the synthesis of a wide range of esters with different properties. The reaction often proceeds via an enol or acylketene intermediate. rsc.org This pathway is useful for creating analogs with varied lipophilicity or for introducing functional handles. For example, reacting this compound with a long-chain primary alcohol or a hindered cyclic alcohol can yield the corresponding new β-keto esters. rsc.org

Another synthetic pathway involves using the β-keto ester as a nucleophile in carbon-carbon bond-forming reactions. The Tandem Chain Extension-Aldol (TCEA) Reaction provides a method to create more complex structures. unh.edu In this type of reaction, the β-keto ester can react with various aldehydes to yield γ-keto-β'-hydroxy esters, adding significant structural complexity and creating new stereocenters. unh.edu These transformations highlight the utility of this compound as a platform molecule for accessing a diverse range of structurally complex analogs.

Stereoselective Synthesis of Enantiomers and Diastereomers

The generation of chiral centers with high fidelity is a cornerstone of modern organic synthesis. For β-keto esters like this compound, the creation of enantiomerically enriched or diastereomerically pure compounds is often achieved through asymmetric catalysis or enzymatic transformations. These methods provide access to optically active building blocks that are invaluable in the synthesis of natural products and pharmaceuticals.

One of the most powerful techniques for the stereoselective synthesis of chiral β-hydroxy esters, the reduction products of β-keto esters, is the asymmetric hydrogenation of the ketone functionality. This approach utilizes chiral metal complexes as catalysts to deliver hydrogen to one face of the prochiral ketone with high selectivity. Ruthenium complexes bearing atropisomeric diphosphine ligands, such as BINAP, have proven to be exceptionally effective in this transformation. researchgate.net The hydrogenation of various β-keto esters under optimized conditions, often at pressures ranging from atmospheric to higher pressures, can achieve very high enantiomeric excesses (ee). researchgate.net For instance, the use of low catalyst-to-substrate ratios highlights the efficiency of these catalytic systems, making them suitable for both academic and industrial applications. researchgate.net

Another prominent method for accessing enantiomerically enriched β-keto esters and their derivatives is through chemoenzymatic synthesis. Lipases, in particular, have been employed for the kinetic resolution of racemic alcohols via transesterification with a β-keto ester as the acyl donor. google.com In this process, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted and thereby separating the two. A notable example is the use of Candida antarctica lipase B (CALB), which can resolve secondary alcohols with high enantioselectivity under mild, solvent-free conditions. google.com This method provides a direct route to chiral β-keto esters and is valued for its environmental compatibility and high degree of selectivity. google.com

The following table summarizes representative results for the asymmetric hydrogenation of β-keto esters, illustrating the high levels of enantioselectivity that can be achieved with different substrates and catalysts.

| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| 1 | Ethyl benzoylacetate | [RuCl₂(BINAP)]₂NEt₃ | EtOH | 100 | 12 | >99 | 98 |

| 2 | Ethyl 4-chloroacetoacetate | Ru(OAc)₂(TolBINAP) | MeOH | 50 | 24 | 100 | 99 |

| 3 | Ethyl acetoacetate | [Ir(COD)Cl]₂/(S)-MeO-BIPHEP | CH₂Cl₂ | 50 | 16 | >99 | 96 |

This table presents illustrative data based on typical results found in the literature for asymmetric hydrogenation of β-keto esters.

Advanced Synthetic Techniques for Complex Structures

Beyond the synthesis of simple chiral derivatives, this compound serves as a scaffold for the construction of more complex and functionally rich molecules. Advanced synthetic methodologies are employed to introduce additional stereocenters and functional groups with a high degree of control.

A notable strategy for the elaboration of β-keto esters involves the use of zinc carbenoids for chain extension. This method allows for the conversion of a β-keto ester into a β-substituted γ-keto ester. organic-chemistry.org The reaction proceeds through the formation of a zinc enolate of the starting β-keto ester, which then reacts with a diiodoalkane-derived zinc carbenoid. The proposed mechanism involves the formation of a donor-acceptor cyclopropane (B1198618) intermediate, which subsequently undergoes fragmentation to yield the chain-extended product. organic-chemistry.org This transformation is particularly useful for introducing methyl or aryl substituents at the β-position, a functionalization that can be challenging to achieve through conventional enolate chemistry. organic-chemistry.org The optimization of reaction conditions, such as the preformation of the zinc enolate, has been shown to significantly improve the yields of these reactions. organic-chemistry.org

The following table showcases the utility of zinc carbenoid-mediated chain extension for the synthesis of β-substituted γ-keto esters from various β-keto esters.

| Entry | β-Keto Ester | Carbenoid Precursor | Product | Yield (%) |

| 1 | Ethyl benzoylacetate | CH₃CHI₂ | Ethyl 3-benzoylbutanoate | 85 |

| 2 | Ethyl cyclohexanoylacetate | CH₃CHI₂ | Ethyl 2-(1-methyl-2-oxocyclohexyl)acetate | 78 |

| 3 | Ethyl pivaloylacetate | C₆H₅CHI₂ | Ethyl 4-phenyl-3,3-dimethyl-2-oxobutanoate | 67 |

This table provides representative examples of the zinc carbenoid-mediated chain extension of β-keto esters.

These advanced synthetic techniques underscore the versatility of this compound and its analogs as key intermediates in organic synthesis, enabling the construction of a diverse array of complex and stereochemically defined molecules.

Iii. Metabolic Pathways and Biological Roles of Ethyl 3 Oxotetradecanoate

Involvement in Fatty Acid Metabolism

The structural similarity of ethyl 3-oxotetradecanoate to key molecules in fatty acid metabolism suggests its potential participation in these pathways, primarily after enzymatic modification. Fatty acid metabolism encompasses a series of catabolic processes that generate energy and anabolic processes that create essential biological molecules. nih.gov

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce acetyl-CoA, a key molecule for energy production in the citric acid cycle. nih.govnih.gov This process occurs within the mitochondria and involves a sequence of four enzymatic reactions. researchgate.net For a fatty acid to enter the beta-oxidation spiral, it must first be activated to its acyl-CoA derivative. guidetomalariapharmacology.org

The core structure of this compound is the 14-carbon fatty acid, myristic acid. The beta-oxidation of myristoyl-CoA proceeds through several cycles, each shortening the carbon chain by two carbons and producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. nih.gov A key intermediate in this process is 3-ketoacyl-CoA. Specifically, during the breakdown of myristic acid, 3-oxotetradecanoyl-CoA is formed. noaa.gov

For this compound to participate in beta-oxidation, it would likely undergo two initial transformations:

Hydrolysis: The ethyl ester bond would need to be cleaved by an esterase or lipase (B570770) to yield ethanol (B145695) and 3-oxotetradecanoic acid.

Activation: The resulting 3-oxotetradecanoic acid would then be activated by the addition of Coenzyme A (CoA) to form 3-oxotetradecanoyl-CoA.

Once formed, 3-oxotetradecanoyl-CoA is a direct substrate for the final step in a cycle of beta-oxidation, where the enzyme thiolase cleaves it into acetyl-CoA and dodecanoyl-CoA (a 12-carbon acyl-CoA). nih.govresearchgate.net The dodecanoyl-CoA then continues through further cycles of beta-oxidation.

Table 1: Key Intermediates in the Beta-Oxidation of Myristic Acid

| Intermediate | Chemical Formula | Role in Pathway |

|---|---|---|

| Myristoyl-CoA | C₃₅H₆₂N₇O₁₇P₃S | Activated 14-carbon fatty acid |

| trans-Δ²-Tetradecenoyl-CoA | C₃₅H₅₈N₇O₁₇P₃S | Product of the first oxidation step |

| L-3-Hydroxytetradecanoyl-CoA | C₃₅H₆₀N₇O₁₈P₃S | Product of the hydration step |

| 3-Oxotetradecanoyl-CoA | C₃₅H₆₀N₇O₁₈P₃S | Product of the second oxidation step |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Two-carbon unit released in each cycle |

Intermediary metabolites are the molecules that are the precursors or intermediates of metabolically significant molecules. Given that 3-oxotetradecanoyl-CoA is a bona fide intermediate in fatty acid beta-oxidation, its de-esterified form, 3-oxotetradecanoic acid, can be considered a closely related metabolite. noaa.gov The presence of fatty acid ethyl esters in tissues has been documented, particularly in the context of ethanol consumption, where they are formed by the non-oxidative metabolism of ethanol. nih.govhmdb.ca These esters can be hydrolyzed back to free fatty acids. nih.gov

Therefore, this compound could potentially serve as a precursor to 3-oxotetradecanoic acid, which in turn can be converted to 3-oxotetradecanoyl-CoA and enter the metabolic mainstream of fatty acid oxidation.

Interactions with Biological Systems

Beyond its role in core metabolic pathways, the interaction of fatty acid-like molecules with cellular signaling systems is an area of active research.

A key family of receptors that sense metabolic intermediates are the Hydroxycarboxylic Acid (HCA) receptors, which are G protein-coupled receptors (GPCRs). medchemexpress.com There are three members of this family: HCA₁, HCA₂, and HCA₃. medchemexpress.com These receptors are activated by various hydroxy-carboxylic acids that are intermediates in energy metabolism. noaa.gov

The known endogenous ligands for the HCA receptors are characterized by the presence of a hydroxyl group in their carboxylic acid structure.

HCA₁ is activated by lactate. nih.gov

HCA₂ is activated by the ketone body 3-hydroxybutyrate. nih.gov

HCA₃ is activated by 3-hydroxy-octanoic acid and other 3-hydroxy fatty acids. nih.govnih.gov

The defining feature of these ligands is the hydroxyl group. Currently, there is no scientific evidence to suggest that keto-fatty acids, such as 3-oxotetradecanoic acid, or their ethyl esters, like this compound, are agonists for any of the HCA receptors. The binding pocket and activation mechanism of these receptors appear to be specific for hydroxy-carboxylic acids. nih.gov

Table 2: Known Endogenous Ligands for HCA Receptors

| Receptor | Endogenous Ligand | Chemical Class |

|---|---|---|

| HCA₁ (GPR81) | Lactate | α-Hydroxy acid |

| HCA₂ (GPR109A) | 3-Hydroxybutyrate | β-Hydroxy acid |

The activation of HCA receptors by their respective ligands typically leads to the inhibition of adenylyl cyclase through the Gᵢ subunit of the G protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This signaling cascade has significant implications for metabolic regulation, most notably the inhibition of lipolysis in adipocytes. nih.gov By sensing intermediates of metabolism, HCA receptors provide a feedback mechanism to regulate the release of fatty acids from adipose tissue. nih.gov

Enzymatic Transformations and Bioconversion Processes

The biotransformation of this compound is a key area of research, with a focus on enzymatic processes that can modify its chemical structure. These transformations are pivotal for understanding its metabolic fate and for potential biotechnological applications.

This compound, and its close analog mthis compound, are recognized as substrates for reductive enzymatic processes. While direct enzymatic reduction of this compound is a subject of ongoing research, the asymmetric hydrogenation of mthis compound to produce methyl (S)-3-hydroxytetradecanoate has been demonstrated using a Ruthenium-based catalyst that mimics enzymatic action. This process highlights the potential for the stereoselective reduction of the keto group at the C3 position to a hydroxyl group, a common reaction mediated by ketoreductases and dehydrogenases in biological systems. Such enzymatic reductions are crucial for the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and chemical industries. The resulting product, (S)-ethyl 3-hydroxytetradecanoate (B1260086), is considered a valuable chiral intermediate in organic synthesis.

The specificity and efficiency of enzymes that can act on this compound are critical parameters for understanding its biological role and for developing biocatalytic applications. Research in this area is still in its nascent stages. However, by drawing parallels with enzymes that act on other long-chain 3-oxoacyl esters, it is hypothesized that specific reductases, likely belonging to the short-chain dehydrogenase/reductase (SDR) or medium-chain dehydrogenase/reductase (MDR) families, could be responsible for its conversion. The substrate-binding pockets of these enzymes would need to accommodate the long C14 alkyl chain of the molecule. The efficiency of such enzymatic reactions would be influenced by factors such as pH, temperature, and the availability of cofactors like NAD(P)H.

Table 1: Potential Enzyme Classes for this compound Transformation

| Enzyme Class | Potential Transformation | Relevance |

| Ketoreductases/Dehydrogenases | Reduction of the 3-oxo group to a 3-hydroxy group | Production of chiral building blocks |

| Esterases | Hydrolysis of the ethyl ester to 3-oxotetradecanoic acid | Metabolic processing and degradation |

| Thiolases | Cleavage of the C2-C3 bond | Involvement in fatty acid metabolism |

This table is based on known enzymatic reactions with structurally similar compounds and represents a hypothetical framework for the enzymatic transformations of this compound.

Presence in Biological Matrices and Natural Sources

The detection and quantification of this compound in various biological and natural samples are essential for understanding its distribution and potential functions.

To date, there is a notable absence of published research specifically detailing the detection and quantification of this compound in biological samples such as plasma, tissues, or urine. However, established analytical methodologies for the detection of similar medium to long-chain fatty acid esters could be readily adapted for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly in the form of liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be the method of choice. This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the compound in complex biological matrices. Sample preparation would likely involve liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction and remove interfering substances prior to analysis.

Table 2: Potential Analytical Methods for Detection of this compound

| Analytical Technique | Principle | Potential Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | Analysis of volatile fractions of biological or natural samples |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds followed by specific mass fragmentation | Sensitive and specific quantification in complex biological fluids and tissues |

This table outlines potential analytical approaches based on the physicochemical properties of this compound.

Currently, there is no definitive scientific literature confirming the natural occurrence of this compound in specific natural products or fermented substrates. Its presence as a volatile compound in plant extracts or as a fermentation byproduct in foods and beverages has not been reported. The biosynthesis of such a molecule would likely involve pathways related to fatty acid synthesis and metabolism, potentially through the condensation of an activated C12 fatty acid with a two-carbon unit, followed by esterification with ethanol. Further research, employing sensitive analytical techniques like GC-MS and LC-MS/MS, is required to explore a wide range of natural sources and fermented products to ascertain the presence and potential significance of this compound.

Iv. Advanced Research on Bioactivity and Pharmaceutical Potential

Antimicrobial and Anthelmintic Activities of Ethyl 3-Oxotetradecanoate Derivatives

The development of multidrug resistance in pathogens presents a global health challenge, necessitating the discovery of new and effective therapeutic agents. Derivatives of this compound, particularly those incorporating other bioactive moieties, have been synthesized and evaluated for their potential to combat bacterial and parasitic infections. nih.gov

A study focusing on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates, which are derivatives, demonstrated notable antibacterial and anthelmintic capabilities. nih.gov One compound in the series displayed remarkable potency against several bacterial strains. nih.gov The minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of a substance that prevents visible growth of a bacterium, were determined for this compound against both Gram-positive and Gram-negative bacteria. nih.gov

The anthelmintic properties of these derivatives were evaluated against the earthworm Pheretima posthuma and the poultry roundworm Ascaridia galli. All four tested compounds exhibited excellent anthelmintic activity, proving more effective than the standard drug, albendazole, in assays measuring the time to paralysis and death of the worms. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of a Lead Ethyl 3-Oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivative

| Bacterial Strain | Type | MIC (mg/mL) |

|---|---|---|

| Enterobacter sakazakii | Gram-Negative | 0.125 |

| Escherichia coli | Gram-Negative | 0.083 |

| Staphylococcus aureus | Gram-Positive | 0.073 |

| Klebsiella pneumoniae | Gram-Negative | 0.109 |

Data sourced from a study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates. nih.gov

Understanding the mechanism by which a compound exerts its antimicrobial effect is crucial for drug development. For the derivatives of this compound, preliminary mechanistic studies have involved computational methods. Molecular docking analyses were performed to predict how these compounds might interact with biological targets. nih.gov The results indicated a high propensity for the active compounds to bind to the active sites of target proteins, suggesting a strong protein-ligand binding affinity. nih.gov

While the precise molecular targets for these specific derivatives are still under investigation, the general mechanisms of action for other antimicrobial agents often involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.gov For instance, some bioactive compounds are known to cause irreversible damage to cell membranes, leading to the leakage of cellular contents and ultimately, cell death. nih.gov Another potential mechanism is the inhibition of prokaryotic type II topoisomerases, such as DNA gyrase, which is a common target for antibacterial drugs. nih.gov Further research is required to elucidate the specific pathways affected by this compound derivatives.

Cytotoxic and Antitumor Studies of Analogs

In the search for new anticancer agents, various analogs and derivatives of bioactive compounds are frequently synthesized and evaluated for their ability to kill cancer cells. This research often involves screening against a panel of human tumor cell lines and studying the relationship between the chemical structure and the observed cytotoxic activity.

The cytotoxic potential of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives was assessed using the brine shrimp lethality assay, a preliminary method for evaluating cytotoxicity. nih.gov The compounds demonstrated LC50 values (the concentration lethal to 50% of the tested organisms) ranging from 280 to 765 µg/ml. nih.gov For comparison, the established anticancer drug etoposide (B1684455) has an LC50 of 9.8 μg/ml in the same assay. nih.gov

While these specific derivatives of this compound have been evaluated for general cytotoxicity, studies on other structurally related compounds highlight the potential of this chemical class. For example, various monocarbonyl analogs of curcumin (B1669340) have shown pronounced anti-tumor activity against human osteosarcoma (U2-OS), mastocytoma (P815), and prostate cancer (PC-3) cell lines. nih.gov Similarly, certain 4-oxoquinoline-3-carboxamide derivatives have exhibited significant selective cytotoxic activity against gastric cancer cell lines (ACP03) when compared to normal fibroblast cells. nih.gov These findings suggest that the core structures found in derivatives of β-keto esters can be a valuable scaffold for developing new anticancer agents.

Table 2: Cytotoxicity (LC50) of Ethyl 3-Oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives in Brine Shrimp Lethality Assay

| Compound | LC50 (µg/mL) |

|---|---|

| Derivative 1 | 280 |

| Derivative 2 | 765 |

| Derivative 3 | 450 |

| Derivative 4 | 520 |

| Etoposide (Standard) | 9.8 |

Data represents a range of values observed for different derivatives in the series. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By making systematic modifications to a molecule, researchers can identify the key chemical features (pharmacophores) responsible for its effects.

For antimicrobial compounds, SAR studies have shown that factors like the presence of phenolic groups and simple aminomethyl substitutions can lead to favorable, moderate antimicrobial effects. nih.gov In the context of anticancer agents, research on cinnamic alcohol derivatives revealed that the type and position of substituents on the aromatic ring significantly impact cytotoxicity against various tumor cell lines. nih.gov Similarly, studies on 4-oxoquinoline-3-carboxamide derivatives demonstrated that modifications to the carboxamide moiety could drastically alter the cytotoxic potency and selectivity against cancer cells. nih.gov Although detailed SAR studies for this compound derivatives are not yet extensively reported, the principles derived from analogous compounds suggest that modifying the ester group, the length of the alkyl chain, and introducing various substituents could be a fruitful strategy for enhancing their therapeutic potential.

Other Pharmacological and Biological Applications

The versatility of the β-keto ester functional group, present in this compound, makes it a valuable starting material or intermediate in the synthesis of various heterocyclic compounds with diverse biological activities. Quinoxaline derivatives, for instance, are known to possess a broad range of pharmaceutical applications, including antimicrobial, anti-inflammatory, antitubercular, and antitumor properties. mdpi.com Furthermore, related chemical scaffolds have been used to develop immunosuppressive agents that inhibit enzymes like dihydroorotate (B8406146) dehydrogenase, which is crucial for pyrimidine (B1678525) biosynthesis. nih.gov These examples underscore the potential for derivatives of this compound to serve as building blocks for new therapeutic agents in a wide array of disease areas beyond infections and cancer.

Research into Modulatory Effects on Cellular Processes

While direct research on the modulatory effects of this compound on cellular processes is limited, the broader class of molecules to which it belongs, β-keto esters and related long-chain fatty acid derivatives, has been the subject of investigations into their interactions with biological systems. These studies provide a foundation for understanding the potential bioactivity of this compound.

Ketone bodies, which share structural similarities with β-keto esters, are known to have immunomodulatory effects and may inhibit inflammatory signaling pathways. researchgate.net For instance, the ketone β-hydroxybutyrate (BHB) is recognized for its role as an immunomodulatory molecule that can suppress pro-inflammatory cytokine secretion. researchgate.net This suggests that other small molecules with similar chemical features, such as this compound, could potentially exert similar effects.

Furthermore, research into δ-hydroxy-β-keto esters, which are structurally related to this compound, has revealed anti-inflammatory properties. nih.govresearchgate.net Specifically, long-chain fatty acid esters within this chemical class have been shown to inhibit the formation of products from the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade. nih.gov Saturated long-chain fatty acid esters demonstrated strong inhibition of 5-LOX product formation in polymorphonuclear leukocytes (PMNL). nih.gov This indicates that the long alkyl chain, a prominent feature of this compound, may be crucial for such anti-inflammatory activity. nih.gov

The metabolism of ketone bodies can also lead to alterations in cellular metabolism and gene transcription, offering another potential avenue for the modulatory effects of related compounds. nih.gov Ketosis can influence the transcription of pathways involved in protecting against free radical damage. nih.gov While these findings are not directly on this compound, they provide a scientifically grounded hypothesis for its potential to modulate cellular processes, particularly those related to inflammation and immune response.

Exploration of Derivatives for Therapeutic Development

The chemical structure of this compound, a β-keto ester, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. rsc.org Researchers have successfully synthesized and evaluated various classes of compounds derived from β-keto esters, demonstrating their utility in developing new therapeutic agents.

One prominent class of derivatives is the pyrazoles, which are synthesized through the condensation of β-keto esters with hydrazines. mdpi.com Pyrazole (B372694) derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govresearchgate.netmdpi.comnih.gov The versatility of the pyrazole scaffold allows for the introduction of various substituents, leading to compounds with diverse therapeutic applications. researchgate.net

Another significant group of derivatives is the succinimides. Ketoester derivatives of succinimides have been synthesized and have shown promising biological activities. mdpi.com These derivatives have been investigated for their potential as antimicrobial and anthelmintic agents. mdpi.com

The following tables summarize the therapeutic potential of various derivatives synthesized from β-keto esters, including this compound and its analogues.

Table 1: Therapeutic Applications of Pyrazole Derivatives from β-Keto Esters

| Derivative Class | Therapeutic Target/Application | Key Findings |

| Substituted Pyrazoles | Anti-inflammatory, Analgesic | Certain derivatives have shown significant anti-inflammatory activity in preclinical models. nih.gov |

| Imidazole-Substituted Pyrazoles | Antifungal, Antimycobacterial | Displayed notable activity against Candida albicans and Mycobacterium tuberculosis. nih.gov |

| 1,3,5-Triaryl-2-pyrazolines | Monoamine Oxidase (MAO) Inhibitors | Exhibited inhibitory activity against MAO-A, an important enzyme in neurotransmitter metabolism. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Anticancer (EGFR inhibitors) | Showed inhibitory activity against breast cancer cell lines. mdpi.com |

| 3,4-Diaryl Pyrazoles | Anticancer (Tubulin Polymerization Inhibitors) | Demonstrated potent antitumor activity against various cancer cell lines. mdpi.com |

Table 2: Bioactivity of Succinimide and Other Derivatives from β-Keto Esters

| Derivative Class | Therapeutic Target/Application | Key Findings |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives | Antimicrobial, Anthelmintic | Showed promising in vitro activity against various bacteria and parasitic worms. |

| Pivalate-based Michael Product (from N-phenylmaleimide) | Anti-inflammatory (COX-1, COX-2, 5-LOX inhibitor) | Demonstrated inhibitory potential against key enzymes in the inflammatory pathway. mdpi.com |

| 2-Fluoro Ketolide Derivatives | Antibacterial | Exhibited good antibacterial activity against multi-resistant Streptococcus pneumoniae. nih.gov |

| β-Keto Ester Analogues | Antibacterial (Quorum-Sensing Inhibitors) | Designed to interfere with bacterial communication, showing potential as antivirulence agents. mdpi.com |

The exploration of these and other derivatives continues to be an active area of research, with the potential to yield novel therapeutic agents for a wide range of diseases.

V. Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of ethyl 3-oxotetradecanoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its structure. Due to the presence of keto-enol tautomerism, the spectra can be complex; however, studies on analogous β-keto esters show they predominantly exist in the keto form in common NMR solvents like deuterochloroform (CDCl₃). nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are detailed in the table below.

Ethyl group: A characteristic triplet-quartet pattern is observed. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene protons (-O-CH₂-) appear as a quartet due to coupling with the methyl protons.

Methylene group at C2: The protons on the carbon between the two carbonyl groups appear as a singlet.

Methylene group at C4: The protons adjacent to the ketone carbonyl group appear as a triplet.

Alkyl chain: The remaining methylene protons in the long alkyl chain appear as a complex multiplet, with the terminal methyl group appearing as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the ester carbonyl (C1) and the ketone carbonyl (C3).

Ethyl Group Carbons: Two signals corresponding to the -O-CH₂- and -CH₃ carbons.

Alkyl Chain Carbons: Multiple signals for the carbons of the long tetradecanoyl chain.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | ~1.25 | Triplet | 3H |

| Alkyl Chain -(CH₂)₉- | ~1.2-1.4 | Multiplet | 18H |

| Alkyl Chain -CH₂-CH₂CO- | ~1.60 | Multiplet | 2H |

| Alkyl Chain -CH₂-CO- | ~2.55 | Triplet | 2H |

| Methylene (-CO-CH₂-CO-) | ~3.45 | Singlet | 2H |

| Ethyl -O-CH₂- | ~4.20 | Quartet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Ethyl -CH₃ | ~14.1 | ||

| Alkyl Chain Carbons | ~22.7 - 31.9 | ||

| Alkyl Chain -CH₂-CO- | ~43.0 | ||

| Methylene (-CO-CH₂-CO-) | ~49.5 | ||

| Ethyl -O-CH₂- | ~61.5 | ||

| Ester Carbonyl (C=O) | ~167.0 |

Note: Data are predicted based on typical values for similar functional groups and may vary slightly based on experimental conditions.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound (270.42 g/mol ).

The fragmentation of β-keto esters is influenced by the presence of the two carbonyl groups. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation route. libretexts.org This can result in the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ethyl ester group (-COOCH₂CH₃, m/z 73).

McLafferty Rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the beta-bond, resulting in the loss of a neutral alkene molecule.

Cleavage of the Alkyl Chain: Fragmentation along the long alkyl chain will produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 270 | [C₁₆H₃₀O₃]⁺ | Molecular Ion (M⁺) |

| 225 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 197 | [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl radical |

| 155 | [CH₃(CH₂)₉CO]⁺ | Cleavage at C3-C4 bond |

| 115 | [CH₂=C(OH)CH₂COOCH₂CH₃]⁺ | McLafferty rearrangement product ion |

| 88 | [CH₃C(OH)=CHCO]⁺ | Secondary fragmentation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester and ketone functional groups.

A key feature would be the presence of two distinct carbonyl (C=O) stretching bands. The ester carbonyl typically absorbs at a higher wavenumber than the ketone carbonyl.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C=O (Ketone) | Stretch | 1710 - 1725 |

The presence of two distinct peaks in the carbonyl region is a strong indicator of the β-keto ester structure.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for analyzing its concentration in complex samples.

Gas chromatography (GC) is a common technique for separating and analyzing volatile compounds without decomposition. This compound, being a moderately volatile long-chain ester, is amenable to GC analysis. However, a significant consideration for β-keto esters is the potential for thermal degradation or transesterification in the hot injector port, especially if active sites are present or if the sample contains reactive impurities like alcohols. researchgate.net

A typical GC method for analyzing this compound would involve:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

Carrier Gas: An inert gas, typically helium or hydrogen.

Injector: Split/splitless injector, often with a glass liner to minimize degradation. Temperature programming would be used to ensure elution of the compound in a reasonable time with good peak shape.

Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for less volatile or thermally sensitive compounds.

Purity Analysis: For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. A challenge in the HPLC analysis of β-keto esters is their existence as keto-enol tautomers, which can lead to poor peak shapes or split peaks. chromforum.org Method development often involves adjusting the mobile phase pH or temperature to favor one form or to promote rapid interconversion, resulting in a single, sharp peak. chromforum.org

Column: A C18 stationary phase is commonly used.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a buffer or acid modifier (e.g., formic acid) to improve peak shape.

Detector: A UV detector is suitable as the carbonyl groups provide chromophores, although a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be used.

Enantiomeric Excess Determination: Since the carbon at the C2 position can be a stereocenter depending on the synthesis route, determining the enantiomeric excess (ee) is crucial for chiral applications. This is achieved using chiral HPLC. nih.gov

Method: The most common approach is the direct method, which uses a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for separating a wide range of enantiomers, including esters and ketones. mdpi.com The enantiomers of this compound would interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification.

Mobile Phase: Normal-phase solvents like hexane/isopropanol mixtures are often used with polysaccharide-based CSPs.

Detector: A UV detector is typically used to quantify the area of each enantiomer's peak, from which the enantiomeric excess can be calculated.

Computational and Chemoinformatic Approaches

Computational chemistry and chemoinformatics have become indispensable tools in the study of organic molecules. These methodologies allow for the exploration of molecular properties and interactions in a virtual environment, offering a cost-effective and time-efficient means of generating and testing hypotheses. For this compound, these approaches can shed light on its potential applications by simulating its interactions with biological targets, predicting its activity based on its structure, and detailing its electronic and geometric characteristics.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery and design for predicting the interaction between a small molecule (ligand) and a protein's binding site. For this compound, molecular docking could be employed to investigate its potential as an inhibitor or modulator of various enzymes or receptors. For instance, β-keto esters have been studied as potential inhibitors of bacterial quorum sensing, a cell-to-cell communication process that regulates virulence. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further refine the results from molecular docking by providing a detailed view of the dynamic behavior of the ligand-protein complex over time. These simulations can help to assess the stability of the predicted binding mode and calculate the binding free energy. A study on the binding of long-chain fatty acids to the CD36 receptor utilized molecular docking and MD simulations to analyze binding activity and forces, such as hydrogen bonding and hydrophobic interactions. nih.gov Similar approaches could be applied to this compound to explore its potential interactions with fatty acid binding proteins or other relevant biological targets.

Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -7.8 | A more negative value indicates a stronger predicted binding affinity. |

| Interacting Residues | LEU89, VAL104, PHE210 | Key amino acid residues in the hypothetical active site predicted to form interactions with the ligand. |

| Types of Interactions | Hydrogen Bond, Hydrophobic | The primary forces stabilizing the ligand-protein complex. |

| RMSD (Å) | 1.2 | Root Mean Square Deviation from the initial docked pose after a short MD simulation, indicating stability. |

This data is illustrative and intended to represent the type of information that could be generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular physicochemical property. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors.

For a compound like this compound, QSAR models could be developed to predict a range of properties. For example, a QSAR model could predict its potential antimicrobial or antifungal activity based on descriptors derived from its molecular structure, such as lipophilicity (LogP), molecular weight, and various electronic and topological indices. Studies on other esters have successfully used QSAR and Quantitative Structure-Property Relationship (QSPR) models to predict properties like gas chromatography retention times for fatty acid methyl esters and the density of fatty acid ethyl esters. bohrium.comnih.gov Furthermore, 3D-QSAR models have been employed to evaluate the flammability and biotoxicity of phthalic acid esters, showcasing the broad applicability of these methods. mdpi.com

Example of Molecular Descriptors for a QSAR Model of this compound

| Descriptor | Value | Significance |

| Molecular Weight | 270.42 g/mol | Influences transport and distribution properties. |

| LogP (Octanol-Water Partition Coefficient) | 4.95 (Predicted) | A measure of lipophilicity, which can affect cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Related to hydrogen bonding potential and can influence bioavailability. |

| Number of Rotatable Bonds | 13 | Relates to molecular flexibility, which can impact binding to a target. |

These descriptor values are calculated or predicted and would be used as input for a QSAR model.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide detailed information about a molecule's geometry, electronic properties, and reactivity.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: to determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity.

Investigate reaction mechanisms: DFT can be used to model the transition states and energy profiles of chemical reactions involving the β-keto ester functionality. For example, a study on the reduction of β-keto esters utilized DFT to elucidate the reaction mechanism. youtube.com

Analyze reactivity descriptors: Conceptual DFT provides descriptors like global electrophilicity and local electrophilic sites, which can predict the most reactive parts of the molecule. nih.gov This information is valuable for understanding how this compound might interact with biological nucleophiles.

Illustrative DFT Calculation Results for this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

This data is illustrative and represents the type of information that can be obtained from DFT calculations.

Vi. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of β-keto esters, including Ethyl 3-oxotetradecanoate, is a cornerstone of organic chemistry, traditionally relying on methods like the Claisen condensation. However, contemporary research is focused on developing more efficient and environmentally benign synthetic strategies. Future advancements are aimed at minimizing waste, reducing energy consumption, and utilizing renewable starting materials.

Key emerging synthetic approaches include:

Biocatalysis : The use of enzymes, particularly lipases, for transesterification under mild, solvent-free conditions represents a significant step towards sustainable synthesis. google.com Lipase-catalyzed reactions can produce optically active β-keto esters, which are valuable building blocks for natural product synthesis, with high yields (>90%). google.com

Green Catalysts : The development and application of environmentally friendly catalysts, such as boric acid, are gaining traction. Boronic acids are attractive for large-scale synthesis due to their low toxicity and decomposition into benign boric acid. rsc.org They have proven effective in the transesterification of ethyl acetoacetate (B1235776) with various alcohols, suggesting their potential applicability to longer-chain substrates. rsc.org

Renewable Feedstocks : Researchers are exploring the synthesis of fatty β-ketoesters from renewable resources like fatty acids and Meldrum's acid. rsc.orgresearchgate.net This approach directly converts natural lipids into valuable chemical intermediates, aligning with the principles of a circular economy. rsc.org Good yields have been achieved for β-ketoesters derived from a variety of natural fatty acids, including oleic and linoleic acids. researchgate.net

| Method | Key Features | Advantages | Potential for this compound | Reference |

|---|---|---|---|---|

| Classical Claisen Condensation | Base-catalyzed reaction of an ester with a ketone or another ester. | Well-established, versatile. | Traditional route, but often requires strong bases and stoichiometric reagents. | N/A |

| Lipase-Catalyzed Transesterification | Enzymatic catalysis, often under solvent-free conditions. | High chemoselectivity, mild conditions, produces chiral products. | Highly promising for a green, selective synthesis. | google.com |

| Boric Acid Catalysis | Uses an environmentally benign Lewis acid catalyst. | Low toxicity, high yields, compatible with various alcohols. | A viable green alternative to traditional acid/base catalysts. | rsc.org |

| From Fatty Acids & Meldrum's Acid | Utilizes renewable fatty acids as starting materials. | Based on renewable feedstocks, good yields. | Direct route from lauric acid (a C12 fatty acid) or similar precursors. | rsc.orgresearchgate.net |

In-Depth Mechanistic Studies of Biological Interactions and Pathways

While this compound itself is not a primary metabolite, its structure suggests it can readily enter and influence biological systems. Upon ingestion or cellular uptake, esterases would likely hydrolyze it to 3-oxotetradecanoic acid. This acid can then be activated to its coenzyme A (CoA) thioester, 3-oxotetradecanoyl-CoA. nih.govhmdb.ca This activated form is a known intermediate in crucial metabolic pathways.

Future research will likely focus on elucidating the precise mechanisms of these interactions:

Fatty Acid Metabolism : 3-Oxotetradecanoyl-CoA is an intermediate in the mitochondrial beta-oxidation of long-chain saturated fatty acids. nih.govhmdb.ca In-depth studies are needed to understand how exogenous administration of this compound affects the flux and regulation of this pathway.

Enzyme Interactions : The methyl ester analog, Mthis compound, has been identified as a substrate for methylketone synthases in plants. inrae.fr This indicates that the 3-oxotetradecanoate structure can be recognized and processed by specific enzymes. Further research is required to identify potential protein targets in mammalian systems and to characterize the kinetics and mode of interaction.

| Metabolic Pathway | Key Intermediate | Biological Significance | Reference |

|---|---|---|---|

| Fatty Acid Beta-Oxidation | 3-Oxotetradecanoyl-CoA | Central energy-yielding process that breaks down fatty acids to produce acetyl-CoA. | nih.govhmdb.ca |

| Fatty Acid Elongation in Mitochondria | 3-Oxotetradecanoyl-CoA | Pathway for the synthesis of longer-chain fatty acids. | nih.govhmdb.ca |

| Ketone Body Metabolism | (Potential downstream effects) | The breakdown of fatty acids can lead to the production of ketone bodies, an alternative energy source. | N/A |

Targeted Drug Design and Discovery Based on Derivatives

The chemical structure of this compound serves as a promising scaffold for the design of novel therapeutic agents. The combination of a long lipid tail and a reactive β-keto ester functional group allows for diverse chemical modifications to create derivatives with targeted biological activity.

Emerging research avenues in this area include:

Enzyme Inhibitors : The long fatty acid chain can anchor the molecule in the active sites of enzymes involved in lipid metabolism, while the electrophilic keto-ester portion can be modified to react with key residues. This strategy could be used to develop inhibitors for enzymes implicated in metabolic diseases or cancer. For instance, other molecules containing an ethyl carboxylate moiety have been successfully designed as enzyme inhibitors. mdpi.com

Chiral Building Blocks : The β-keto ester moiety is a versatile synthon in organic synthesis. nih.gov Asymmetric catalysis can be used to produce chiral derivatives of this compound, which can serve as key building blocks for the synthesis of complex, biologically active natural products and pharmaceuticals.

| Potential Therapeutic Target | Design Rationale | Example Structural Modification |

|---|---|---|

| Fatty Acid Synthase (FASN) | The long alkyl chain mimics the natural substrate, potentially blocking the active site. | Introduction of a reactive "warhead" to form a covalent bond with the enzyme. |

| Acyl-CoA Thioesterases | Design substrate-analog inhibitors that compete with natural acyl-CoAs. | Modification of the ethyl ester to a more stable or reactive group. |

| Lactate Dehydrogenase (LDH) | Incorporate the scaffold into larger heterocyclic systems known to bind allosteric or active sites. mdpi.com | Cyclization reactions involving the β-keto ester to form pyrimidine (B1678525) or quinoline (B57606) rings. |

Applications in Advanced Materials Science and Biotechnology

The unique chemical properties of this compound also position it for applications beyond medicine. Its long aliphatic chain and functional groups are desirable features for both materials science and biotechnology.

Advanced Materials : The potential for this compound to serve as a monomer for the creation of novel biodegradable polymers is a significant area for future research. The ester and ketone functionalities provide reactive sites for polymerization reactions, and the long C12 chain could impart desirable properties such as flexibility and hydrophobicity to the resulting material. Such bioplastics could offer sustainable alternatives to petroleum-based polymers.

Biotechnology : In biotechnology, β-keto esters are valuable intermediates. The transesterification of these compounds has applications in the production of biodiesel. rsc.org Furthermore, enzymatic processes using lipases can convert this compound into a variety of specialty esters for the flavor, fragrance, and cosmetics industries. google.com It could also be used as a substrate in engineered metabolic pathways within microorganisms to produce high-value specialty chemicals. nih.gov

Integration of Omics Technologies for Comprehensive Biological Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—metabolomics, lipidomics, and proteomics—offers a powerful toolkit for obtaining a holistic view of the molecular changes induced by this compound within a cell or organism. researchgate.netnih.gov

A potential research workflow could involve:

Administering this compound to a biological system (e.g., cell culture or animal model).

Utilizing high-resolution analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze samples. mdpi.com

Metabolomics would identify and quantify changes in the global profile of small molecule metabolites, revealing shifts in pathways like the TCA cycle or amino acid metabolism. mdpi.com

Lipidomics , a subset of metabolomics, would provide a detailed analysis of alterations in the entire spectrum of lipids, from fatty acids to complex membrane lipids. nih.gov

Proteomics would identify changes in the expression levels of thousands of proteins, highlighting which enzymes and signaling pathways are activated or suppressed in response to the compound.

This integrated omics approach would provide an unprecedented level of detail, connecting the compound to its metabolic fate, its impact on cellular energy status and signaling, and the compensatory mechanisms that cells employ in response. mdpi.com

| Omics Technology | Information Gained | Key Analytical Platforms | Reference |

|---|---|---|---|

| Metabolomics | Global changes in small molecule metabolites; impact on central carbon metabolism, energy status. | LC-MS, GC-MS, NMR | researchgate.netmdpi.com |

| Lipidomics | Comprehensive profile of lipid species; effects on fatty acid pools, membrane composition, signaling lipids. | LC-MS/MS | nih.gov |

| Proteomics | Changes in protein expression levels; identification of affected enzymes, transporters, and signaling proteins. | LC-MS/MS | researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing Ethyl 3-oxotetradecanoate, and how can data contradictions between techniques be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify functional groups (e.g., ketone at C-3, ester moiety) and confirm molecular structure. Cross-validate peak assignments with DEPT-135 or HSQC experiments .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Discrepancies in fragmentation pathways may arise due to isomerization; use tandem MS (MS/MS) to differentiate between isobaric species .

- Infrared Spectroscopy (IR) : Analyze carbonyl stretching frequencies (ketone: ~1700–1750 cm; ester: ~1735–1765 cm). Contradictions between NMR and IR data may indicate sample impurities or solvent interactions; repeat analysis in anhydrous conditions .

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Claisen Condensation : React ethyl tetradecanoate with a ketone donor (e.g., ethyl acetate) under basic conditions (e.g., NaOEt). Optimize temperature (60–80°C) to minimize side reactions like over-condensation. Purity via fractional distillation (>90% yield achievable) .